Disperse Red 60
Description
Historical Context of Disperse Dye Research and Development
The development of disperse dyes is intrinsically linked to the advent of synthetic fibers. In the early 20th century, the emergence of cellulose (B213188) acetate (B1210297), a hydrophobic fiber, presented a dyeing challenge as it could not be colored effectively with existing water-soluble dyes. aatcc.orgdenimstudent.com This led to the invention of disperse dyes in 1923-24, initially known as acetate dyes. aatcc.orgwikipedia.org These dyes were found to be effective for dyeing acetate fibers and their use expanded significantly with the introduction of other synthetic fibers like polyester (B1180765) in the 1950s. denimstudent.comtiankunchemical.com The term "disperse dyes" was officially adopted in 1953 to reflect their broader applicability. aatcc.org Early research focused on developing dyes with improved properties such as light and wash fastness to meet the demands of these new textiles. aatcc.org
Significance of Anthraquinone (B42736) Dyes in Industrial and Environmental Research
Anthraquinone dyes, including Disperse Red 60, constitute the second-largest class of dyes used in the textile industry. researchgate.netacs.org Their popularity stems from their structural stability and vibrant colors. researchgate.net Industrially, they are valued for their excellent colorfastness and resistance to fading, making them suitable for a wide range of applications, including textiles, plastics, and paper. ontosight.aiontosight.ai
However, the very stability that makes anthraquinone dyes desirable for industrial applications also poses a significant environmental challenge. acs.orgfrontiersin.org These dyes are often resistant to natural degradation processes, leading to their persistence in the environment and the coloration of industrial wastewater. frontiersin.orgfrontiersin.org Consequently, a substantial area of research is dedicated to understanding and mitigating the environmental impact of anthraquinone dyes, with a focus on developing effective methods for their removal from industrial effluents. acs.orgfrontiersin.org
Current Research Landscape and Emerging Trends for this compound
The global market for this compound was valued at approximately $32.6 million in 2023 and is projected to grow, indicating its continued industrial relevance. Current research on this compound is multifaceted, addressing both its application and its environmental footprint.
Emerging trends include the development of more sustainable and environmentally friendly dyeing processes. archivemarketresearch.compmarketresearch.com This includes research into bio-based alternatives to traditional synthetic dyes and the development of dyeing technologies that consume less water and energy. archivemarketresearch.compmarketresearch.com Additionally, there is a growing interest in the use of digital printing technologies, which influences the formulation and demand for dyes like this compound. archivemarketresearch.com The customization of dye shades to meet specific consumer and industry demands is another active area of research. archivemarketresearch.com
From an environmental perspective, significant research efforts are directed towards the degradation and removal of this compound from wastewater. Studies are exploring various methods, including:
Biodegradation: Utilizing microorganisms and their enzymes to break down the dye molecule. researchgate.netlifesciencesite.com
Photocatalytic Degradation: Using catalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) in the presence of light to decompose the dye. mdpi.comresearchgate.net
Adsorption: Employing various adsorbent materials, such as activated carbon and novel nanocomposites, to remove the dye from water. researchgate.netbioline.org.brhrpub.org
Interdisciplinary Research Gaps and Future Directions
Despite the extensive research, several knowledge gaps remain, presenting opportunities for future interdisciplinary investigation. frontiersin.orgusda.gov A key area for future research is the development of a more holistic understanding of the entire lifecycle of this compound, from synthesis to disposal. This includes:
Greener Synthesis Routes: Exploring and optimizing synthetic pathways that are more environmentally benign, using less hazardous reagents and producing fewer waste products.
Integrated Treatment Systems: Investigating the combination of different remediation techniques (e.g., biological and physical-chemical methods) to achieve more efficient and complete removal of the dye from wastewater.
Toxicity of Degradation Byproducts: While much research focuses on the decolorization of the dye, there is a need for more in-depth studies on the potential toxicity of the intermediate and final degradation products.
Advanced Analytical Methods: Developing more sensitive and robust analytical techniques for the detection and quantification of this compound and its metabolites in complex environmental matrices. oup.com
Computational Modeling: Utilizing computational tools to predict the environmental fate and toxicity of this compound and its analogues, which can guide the design of safer and more sustainable dyes.
Addressing these research gaps will require collaboration between chemists, environmental scientists, engineers, and toxicologists to ensure the continued use of valuable dyes like this compound in a manner that is both industrially efficient and environmentally responsible.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXFWEJMQVIWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
| Record name | DISPERSE RED 60 | |
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DSSTOX Substance ID |
DTXSID2025210 | |
| Record name | C.I. Disperse Red 60 | |
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Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |
| Record name | DISPERSE RED 60 | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | DISPERSE RED 60 | |
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CAS No. |
17418-58-5, 12223-37-9, 70956-30-8 | |
| Record name | DISPERSE RED 60 | |
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| Record name | Disperse Red 60 | |
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| Record name | C.I. Disperse Red 60 | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |
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| Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE RED 60 | |
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Melting Point |
greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |
| Record name | DISPERSE RED 60 | |
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Synthetic Methodologies and Chemical Modifications of Disperse Red 60
Conventional Synthesis Pathways of Disperse Red 60
The traditional manufacturing process for this compound is a multi-step chemical synthesis that begins with 1-aminoanthraquinone (B167232). google.comgoogle.com This pathway involves bromination, hydrolysis, and condensation reactions to build the final dye molecule.
The synthesis commences with 1-aminoanthraquinone as the primary raw material. google.com In the first stage, this precursor undergoes a bromination reaction. This is typically carried out in a sulfuric acid medium where 1-aminoanthraquinone reacts with bromine to yield 1-amino-2,4-dibromo-anthraquinone. google.com This dibrominated compound is a crucial intermediate in the synthetic sequence. google.com
Following bromination, the resulting 1-amino-2,4-dibromo-anthraquinone is not typically isolated. google.com Instead, it undergoes a direct hydrolysis reaction in the presence of sulfuric acid upon heating. google.comgoogle.com This step selectively replaces one of the bromine atoms with a hydroxyl group, leading to the formation of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553). google.comgoogle.com
The final step in the synthesis is a condensation reaction. The isolated 1-amino-2-bromo-4-hydroxyanthraquinone intermediate is reacted with phenol (B47542) in an alkaline medium or in the presence of an acid-binding agent like potassium carbonate. google.comworlddyevariety.comchemicalbook.com This reaction displaces the remaining bromine atom with a phenoxy group, yielding the final product, 1-amino-2-phenoxy-4-hydroxyanthraquinone (this compound). google.com
The isolation of the final product involves several key steps. After the condensation reaction reaches its endpoint, the mixture is cooled. google.com Water is then added, followed by an alkali solution, and the temperature is further reduced to approximately 50-52°C. google.com The precipitated solid dye is then collected through filtration, washed thoroughly to remove impurities, and finally dried to obtain the purified this compound. google.comgoogle.com An improved version of this process utilizes the wet filter cake of the intermediate directly, which simplifies the operation and reduces equipment investment. google.com
Green Chemistry Approaches in this compound Synthesis
In response to growing environmental concerns, green chemistry principles are being explored for the synthesis of anthraquinone (B42736) dyes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For anthraquinone derivatives, methods such as microwave-assisted synthesis under solvent-free conditions have been investigated. rasayanjournal.co.in This technique can drastically reduce reaction times from hours or days to just a few minutes, eliminates the need for potentially hazardous solvents, and simplifies the experimental setup. rasayanjournal.co.in While not specifically detailed for this compound in the provided context, such solvent-free, single-pot synthesis methods represent a promising green alternative to traditional, solvent-heavy processes. rasayanjournal.co.in The shift towards eco-friendly synthesis is also driven by the desire for more sustainable and benign alternatives to conventional synthetic dye production methods. researchgate.net
Structural Modifications and Analog Synthesis for Enhanced Properties
To improve the performance of this compound, chemists often synthesize analogs by modifying its core structure. These modifications are designed to enhance properties such as color brightness, sublimation fastness, and affinity for synthetic fibers like polyester (B1180765). aatcc.org
One common strategy for creating analogs of this compound involves introducing various substituent groups onto the phenoxy ring. This is achieved by using a substituted phenol instead of phenol during the condensation step with 1-amino-2-bromo-4-hydroxyanthraquinone. For instance, reacting the intermediate with o-cresol (B1677501) instead of phenol would introduce a methyl group onto the phenoxy moiety of the final dye molecule. researchgate.net Similarly, using 2-methyl-4-β-cyanoethylphenol allows for the introduction of more complex functional groups. researchgate.net These structural alterations create a library of related dyes with potentially superior properties.
The nature and position of substituents on the dye molecule can have a significant impact on its dyeing performance and fastness properties. pjsir.orgkoreascience.kr In disperse dyes, the introduction of different functional groups can alter the electronic properties of the molecule, which in turn affects its color and light absorption characteristics. pjsir.orgmdpi.com For example, the presence of certain substituents can cause a bathochromic shift (a shift to a longer wavelength of absorption), resulting in a different shade. aatcc.orgpjsir.org
Furthermore, substituents can influence the dye's affinity for the fiber and its fastness properties. The introduction of polar groups can increase the interaction between the dye and the fiber, potentially leading to improved wash fastness. koreascience.kr The size and nature of the substituent also affect the dye's solubility and diffusion into the polymer matrix of the fiber, which are critical factors in the dyeing process. mdpi.comresearchgate.net By strategically selecting substituents, it is possible to tailor the dye's properties to meet specific performance requirements for various applications. aatcc.orgmdpi.com
Characterization of Analogs using Spectroscopic Techniques (IR, ¹H NMR, 2-D NMR, Mass Spectrometry)
The structural confirmation of newly synthesized analogs of this compound is critically dependent on a suite of spectroscopic techniques. Each method provides unique insights into the molecular framework, allowing for unambiguous verification of the intended chemical modifications. The combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and 2-D), and Mass Spectrometry (MS) is essential for a comprehensive characterization. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. For analogs of this compound, IR spectra are analyzed for characteristic absorption bands. Key vibrations include N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the anthraquinone core, and C-O-C stretching of the phenoxy ether linkage. Any modification to the parent structure will result in predictable changes in the IR spectrum, such as the appearance or disappearance of bands corresponding to newly introduced functional groups.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of a this compound analog would display distinct signals for aromatic protons on the anthraquinone and phenoxy rings, as well as protons from the amino and hydroxyl groups. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of these signals are used to confirm the connectivity of the molecular structure. For instance, the introduction of an alkyl chain would result in new signals in the upfield region of the spectrum, and their splitting patterns would reveal their proximity to other protons.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized analog and to gain information about its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum confirms the elemental composition and molecular formula of the new compound. nih.gov For example, the mass spectrum for this compound would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 331.32 g/mol . worlddyevariety.com Analysis of the fragmentation pattern can further corroborate the proposed structure by identifying stable fragments resulting from the cleavage of specific bonds.
The following table summarizes the expected spectroscopic data for the characterization of a this compound analog.
| Spectroscopic Technique | Feature | Interpretation |
| IR Spectroscopy | ~3400-3300 cm⁻¹ (N-H stretch)~3200 cm⁻¹ (O-H stretch)~1670-1630 cm⁻¹ (C=O stretch)~1250 cm⁻¹ (C-O-C stretch) | Presence of amino groupPresence of hydroxyl groupConfirmation of anthraquinone carbonylsConfirmation of phenoxy ether linkage |
| ¹H NMR Spectroscopy | ~7.0-8.5 ppm (aromatic protons)Variable shifts for -NH₂ and -OH protons | Signals confirm the aromatic backbone.Presence and environment of amino and hydroxyl groups. |
| 2-D NMR (COSY) | Cross-peaks between aromatic signals | Confirms J-coupling between adjacent protons, aiding in the assignment of specific positions on the aromatic rings. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Confirms the overall molecular weight and formula of the synthesized analog. nih.gov |
Functionalization for Advanced Material Applications
The anthraquinone core of this compound serves as a robust chromophore that can be chemically modified, or functionalized, to create advanced materials with specific properties. By attaching the chromophore to polymer backbones, researchers can develop materials with applications in fields such as nonlinear optics (NLO), where the control of light is essential. The primary goal of this functionalization is to permanently lock the chromophore into a stable matrix, thereby enhancing the material's performance and longevity.
Chromophore Attachment to Polyimides for Nonlinear Optics
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them ideal host materials for NLO chromophores. Covalently attaching a chromophore, such as one derived from this compound, to a polyimide backbone is a superior strategy compared to simply dissolving the dye in the polymer (a guest-host system). This chemical attachment prevents phase separation and chromophore sublimation at elevated temperatures, leading to a more stable and durable electro-optical device. acs.org
The synthesis typically involves modifying the chromophore to include a reactive group that can be incorporated into the polyimide structure during polymerization. The resulting side-chain polyimide has the chromophore dangling from the main polymer chain. After the polymer film is cast, an electric field is applied at a high temperature (poling) to align the chromophores, inducing the necessary non-centrosymmetric order for second-order NLO activity. The high glass-transition temperature of the polyimide matrix helps to lock in this alignment, ensuring the long-term stability of the material's optical properties.
Synthesis of Chromophore-Functionalized Diamines
A key strategy for incorporating chromophores into a polyimide backbone is to first synthesize a diamine monomer that already contains the chromophore unit. This functionalized diamine can then be directly used in a polycondensation reaction with a dianhydride to form the final side-chain polyimide. This approach allows for precise control over the chromophore content and structure within the polymer. researchgate.net
The synthesis of such a monomer often starts with an anthraquinone derivative that is chemically modified to include two amino groups. For example, a precursor like 1,4-diaminoanthraquinone (B121737) can be functionalized to create a more complex diamine monomer that carries the desired chromophoric properties. scirp.org This method avoids potentially problematic syntheses of chromophore-containing dianhydrides and facilitates the preparation of various NLO polyimides. acs.org
The table below lists examples of functionalized monomers used in the synthesis of advanced polymers.
| Monomer Type | Base Structure | Functionalization | Resulting Polymer |
| Chromophore-Diamine | 1,4-diaminoanthraquinone | Reaction with aliphatic diacids | Polyamides with chromophore in backbone scirp.org |
| Chromophore-Dianhydride | Dianhydride with NLO dye | Attachment of DANS chromophore | Polyimides with NLO side-chains acs.org |
Environmental Fate and Transport of Disperse Red 60
Occurrence and Distribution in Aquatic Environments
The release of Disperse Red 60 into the environment primarily occurs through effluents from textile manufacturing and dyeing facilities. unesp.br Its physical and chemical properties, particularly its insolubility in water, govern its distribution and partitioning in aquatic systems. nih.gov
Detection in Wastewater Effluents
Disperse dyes, including this compound, are frequently detected in textile industry wastewater. ijcce.ac.ir Inefficient dyeing processes can result in up to 30% of the applied dye remaining in the effluent. ijcce.ac.ir Due to their complex aromatic structure and low biodegradability, conventional wastewater treatment methods often fail to remove these dyes completely. unesp.brnih.gov Studies have shown that while treatments like coagulation can remove a significant percentage of disperse dyes from synthetic sewage, their presence in final effluents is still a concern. nih.gov For instance, the coagulation process using natural coagulants has demonstrated up to 86% removal efficiency for this compound under optimal laboratory conditions. nih.gov However, the complex nature of industrial wastewater means that residual amounts are likely discharged.
Presence in Surface Water Samples
Following discharge from wastewater treatment plants, this compound can be found in various compartments of the aquatic environment, including surface water, suspended solids, and sediments. unesp.br Its hydrophobic nature facilitates its adsorption onto particulate matter, which can then settle into the sediment or be transported over long distances in the water column.
Measured Concentrations in Rivers and Water Bodies
Despite its widespread use, few studies have quantified the concentration of this compound in natural water bodies. One notable study conducted on the Yamaska River in Quebec, Canada, provided concrete evidence of its presence in the environment. unesp.br Researchers detected this compound in water, sediment, and suspended solid samples. unesp.br
| Location | Compound | Concentration Range (μg/L) | Source |
|---|---|---|---|
| Yamaska River, Canada | This compound | 3 - 17 | unesp.br |
| Yamaska River, Canada | Disperse Blue 26 | 3 - 17 | unesp.br |
| Yamaska River, Canada | Disperse Blue 79 | 3 - 17 | unesp.br |
| Ribeirão dos Cristais and Piracicaba rivers, Brazil | Disperse Red 1 | 0.002 - 3.5 | unesp.br |
Persistence and Environmental Stability
The environmental persistence of this compound is a significant concern, stemming from its inherent chemical stability and resistance to degradation. unesp.brnih.gov
Recalcitrance in Aqueous Media
This compound belongs to the anthraquinone (B42736) class of dyes, which are known for their complex aromatic structures and high stability. frontiersin.orgnih.govresearchgate.net This structural complexity makes them recalcitrant, meaning they are resistant to biodegradation and chemical degradation under typical environmental conditions. frontiersin.orgscispace.com The low water solubility of this compound further contributes to its persistence, as it limits the bioavailability of the dye to microorganisms that could potentially break it down. frontiersin.orgnih.gov Consequently, the dye can persist in aquatic systems for extended periods, potentially accumulating in sediments. researchgate.net
Photodegradation Susceptibility and Stabilization Mechanisms
While resistant to biodegradation, this compound is susceptible to photodegradation, particularly through advanced oxidation processes (AOPs). researchgate.net Research has demonstrated that photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV irradiation can effectively break down the dye. researchgate.net One study achieved a maximum degradation of 97% for a similar disperse dye under optimal conditions using ZnO and hydrogen peroxide. researchgate.net The mechanism involves the generation of highly reactive hydroxyl radicals that attack the chromophore of the dye, leading to its decolorization and eventual mineralization into simpler, less harmful compounds like CO₂ and H₂O. mdpi.com
However, the stability of this compound dispersions can be influenced by other chemicals present in the water. For instance, the presence of dye-polyether derivatives can affect the dispersion behavior and stability. researchgate.net The adsorption of these derivatives onto the dye particles is influenced by their hydrophobicity and molecular weight, which in turn affects the stability of the dye dispersion in aqueous media. researchgate.net This interaction can either enhance or inhibit the dye's availability for photodegradation. nih.gov
Adsorption and Desorption Processes in Environmental Matrices
Influence of Environmental Parameters on Adsorption (pH, Temperature, Concentration)
The efficiency of this compound adsorption onto surfaces is not constant; it is a dynamic process heavily dependent on the surrounding environmental conditions. Key parameters such as pH, temperature, and the initial concentration of the dye in a solution can significantly alter the extent and rate of adsorption.
pH: The pH of an aqueous solution is a critical factor governing the surface charge of both the adsorbent material and the this compound molecule. Research has shown that the adsorption of this compound onto novel quaternary nanocomposites, specifically chitosan-4-chloroacetophenone/CeO2–CuO–Fe2O3 (CF) and chitosan-4-chloroacetophenone/CeO2–CuO–Al2O3 (CA), is highly pH-dependent. The maximum adsorption capacity of 100 mg/g was achieved at a pH of 2 for the CF nanocomposite and a pH of 4 for the CA nanocomposite. researchgate.net This indicates that acidic conditions are generally more favorable for the adsorption of this dye onto these specific materials. The increased adsorption at lower pH values can be attributed to the protonation of functional groups on the adsorbent surface, leading to stronger electrostatic interactions with the dye molecule.
Temperature: Temperature influences the kinetic energy of the dye molecules and can affect the structure of the adsorbent material. For this compound, studies on its adsorption onto chitosan-based nanocomposites have revealed that the process is exothermic in nature. researchgate.net This means that an increase in temperature will likely lead to a decrease in the adsorption capacity. This inverse relationship is a hallmark of physisorption, where the bonds between the dye and the adsorbent are relatively weak and can be overcome by increased thermal energy.
Concentration: The initial concentration of this compound in a solution is a primary driving force for the adsorption process. Generally, as the initial dye concentration increases, the amount of dye adsorbed per unit mass of the adsorbent also increases, until the active sites on the adsorbent surface become saturated. The equilibrium between the adsorbed dye and the dye remaining in the solution is often described by adsorption isotherm models, such as the Langmuir and Freundlich isotherms. For the adsorption of this compound on CF and CA nanocomposites, the Langmuir adsorption isotherm model was found to be the best fit, suggesting a monolayer adsorption process where the dye molecules form a single layer on the adsorbent surface. researchgate.net
Interactive Data Table: Influence of Environmental Parameters on this compound Adsorption
| Parameter | Condition | Adsorbent | Adsorption Capacity (mg/g) | Optimal Condition |
| pH | 2 | CF Nanocomposite | 100 | Yes |
| 4 | CA Nanocomposite | 100 | Yes | |
| Temperature | Not Specified | CF & CA Nanocomposites | Exothermic Process | Lower temperatures favor adsorption |
| Concentration | Not Specified | CF & CA Nanocomposites | Follows Langmuir Isotherm | Monolayer adsorption |
Molecular Simulation Studies of Adsorption Mechanisms (e.g., Monte Carlo)
To gain a deeper understanding of the interactions between this compound and adsorbent surfaces at the atomic level, researchers have employed molecular simulation techniques, such as Monte Carlo (MC) simulations. researchgate.net These computational methods provide valuable insights into the adsorption mechanisms that are often difficult to observe through experimental means alone.
In the case of this compound adsorption onto CF and CA nanocomposite surfaces, Monte Carlo simulation studies have been particularly illuminating. The simulations revealed that the this compound molecule tends to adsorb onto the surfaces in a parallel orientation. researchgate.net This parallel arrangement suggests that multiple points of contact are established between the dye molecule and the atoms of the adsorbent, leading to strong interactions.
Furthermore, the molecular structure analysis derived from these simulations indicated that the primary forces driving the adsorption process are Van der Waals dispersion forces. researchgate.net These are weak, short-range electrostatic attractions between uncharged molecules. The prevalence of these forces confirms that the adsorption of this compound onto these nanocomposites is a physical process, which is consistent with the experimental findings of an exothermic reaction. researchgate.net The simulations, therefore, provide a theoretical basis for the experimental observations, showing how the dye molecules are trapped on the surface of the adsorbents. researchgate.net
Ecotoxicological Impact of Disperse Red 60
Aquatic Toxicity Assessments
Studies have been conducted to evaluate the toxic effects of Disperse Red 60 on aquatic life, with a particular focus on the early life stages, which are often most vulnerable to chemical stressors. nih.gov Research demonstrates that even at environmentally realistic concentrations, this compound can induce significant biochemical changes in aquatic organisms. nih.govunesp.br These assessments utilize sensitive biochemical biomarkers to detect sublethal effects before they manifest as overt harm to the organism's health. unesp.br
The zebrafish (Danio rerio) is a common model organism for ecotoxicological studies due to its rapid development and transparent embryos, which allow for detailed observation of organ systems. researchgate.net Studies on zebrafish early life stages have revealed that exposure to this compound induces notable biochemical alterations. nih.govunesp.br A 96-hour exposure to the dye was shown to impact markers related to oxidative stress, neurotoxicity, and energy metabolism. nih.govunesp.br Beyond biochemical changes, exposure has also been linked to physical developmental issues, such as ocular modifications and skeletal deformities. researchgate.netresearchgate.net These findings highlight the potential for the dye to cause a range of adverse effects during the critical window of embryonic development. researchgate.net
Exposure to this compound triggers a cascade of biochemical responses in zebrafish embryos, indicating that the organism is under physiological stress. nih.govunesp.br These alterations serve as early warning signs of toxicity. nih.gov
Oxidative stress is a key mechanism of toxicity for this compound. nih.gov This is evidenced by changes in specific biomarkers.
Total Glutathione (B108866) (TG): This molecule is a crucial part of the cellular antioxidant defense system. Studies on zebrafish embryos showed that at lower concentrations of this compound (0.01 and 0.1 mg/L), TG levels increased, indicating a detoxification response. However, at higher concentrations, TG levels decreased, suggesting that the antioxidant defenses were overwhelmed.
Lipid Peroxidation (LPO): Increased LPO is an indicator of cellular damage caused by oxidative stress. Measurements in zebrafish embryos exposed to this compound confirmed the occurrence of lipid peroxidation, highlighting the dye's potential to damage cellular structures. unesp.br
Table 1: Biochemical Alterations in Zebrafish Embryos Exposed to this compound
| Biomarker | Observed Effect | Reference |
|---|---|---|
| Total Glutathione (TG) | Increased levels at lower concentrations (0.01 and 0.1 mg/L), but decreased levels at higher concentrations. | |
| Lipid Peroxidation (LPO) | Increased levels indicated cellular damage from oxidative stress. | nih.gov |
| Acetylcholinesterase (AChE) | Enzyme activity was negatively affected, indicating neurotoxic potential. | nih.govunesp.br |
| Cellular Energy Allocation | Energy production increased to fuel detoxification, impacting other physiological functions like growth. | nih.govunesp.brresearchgate.net |
This compound has demonstrated neurotoxic potential. unesp.br This was determined by assessing the activity of acetylcholinesterase (AChE), an essential enzyme for nerve function that breaks down the neurotransmitter acetylcholine. unesp.br Exposure to the dye was found to inhibit or otherwise alter AChE activity in zebrafish embryos, which is a recognized indicator of chemical-induced neurotoxicity. nih.govunesp.br
Exposure to toxins can disrupt an organism's energy balance. unesp.br In the case of this compound, studies on zebrafish embryos measured parameters related to the energy budget, such as available and consumed energy. nih.govunesp.br The results showed that exposed embryos increased their energy production. researchgate.net This is interpreted as the organism diverting energy reserves to fuel detoxification processes to counteract the chemical stress. researchgate.net This reallocation of energy comes at a cost, potentially impairing other critical physiological functions like growth and behavior. researchgate.net
Acute toxicity tests are used to determine the effects of a substance after short-term exposure, while chronic tests assess the impacts over a longer period. Due to its low water solubility, this compound is generally considered to have a low acute ecological impact. canada.ca However, available data provide specific toxicity endpoints for several aquatic species. chemicalbook.com A 2-year chronic study on mammals identified a Lowest Observed Adverse Effect Level (LOAEL), with effects noted in the kidneys, liver, spleen, and bone marrow. canada.ca Information on specific chronic toxicity endpoints in aquatic organisms is less detailed in available literature.
Table 2: Acute Ecotoxicity of this compound
| Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | LC₅₀ (Lethal Concentration, 50%) | 96 h | ca. 485 | chemicalbook.com |
| Daphnia magna (Water Flea) | EC₅₀ (Effective Concentration, 50%) | 48 h | > 100 | chemicalbook.com |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetylcholine |
| This compound |
Mechanisms of Toxicity
Potential for Arylamine Release upon Degradation
A significant concern associated with some synthetic dyes, particularly azo dyes, is their potential to break down and release arylamines. Arylamines are a class of chemical compounds, some of which are known or suspected carcinogens. nih.gov While this compound is an anthraquinone (B42736) dye, not an azo dye, the broader issue of dye degradation products is relevant in the context of textile effluent. wikipedia.orgnih.gov
Although this compound itself is an amine, the primary concern with many textile dyes is the reductive cleavage of azo bonds, which is not a degradation pathway for anthraquinone dyes. noaa.govchemicalbook.comresearchgate.net However, it is important to consider all potential degradation products. Research has shown that arylamines can be formed from the degradation of other dyes present in textile waste and have been detected in clothing. nih.gov While specific studies on the release of carcinogenic arylamines directly from the degradation of this compound are not prevalent in the provided search results, the general reactivity of amines suggests that their degradation pathways and products warrant consideration. chemicalbook.comnoaa.gov
Ecological Risk Assessment Methodologies
Ecological risk assessment for chemicals like this compound involves a systematic process to evaluate the potential adverse effects on ecosystems from exposure to one or more stressors. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Methodologies for assessing the ecological risk of dyes often involve a combination of experimental and modeling approaches.
Toxicity Testing: Standardized ecotoxicity tests on representative aquatic organisms from different trophic levels (e.g., algae, invertebrates like Daphnia, and fish) are fundamental. researchgate.netnih.gov These tests determine key toxicity endpoints such as LC50 and EC50 values. Studies on this compound have utilized organisms like zebrafish embryos to assess sublethal effects and biochemical responses at environmentally realistic concentrations. unesp.brnih.gov
Predicted No-Effect Concentration (PNEC): The PNEC is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. It is often derived from the most sensitive toxicity data by applying an assessment factor. researchgate.netnih.gov For example, a long-term PNEC for another dye, Disperse Red 1, was proposed based on the most sensitive chronic endpoint for Daphnia similis. researchgate.netnih.gov
Exposure Assessment: This involves estimating the concentration of the substance in the environment. canada.ca For dyes, this can be challenging due to intermittent releases from industrial facilities. researchgate.net Environmental concentrations can be estimated using models like the Industrial Generic Exposure Tool - Aquatic (IGETA) or measured directly in water bodies receiving textile effluents. researchgate.netcanada.ca
Risk Characterization: The risk is characterized by comparing the measured or predicted environmental concentration (MEC or PEC) with the PNEC. The ratio of PEC to PNEC is the risk quotient (RQ). An RQ greater than 1 suggests a potential risk to the environment. researchgate.net
Read-Across and Analogue Approaches: In the absence of data for a specific chemical, information from structurally similar compounds (analogues) can be used in a "read-across" approach to predict its properties and effects. canada.ca For instance, toxicity data for this compound has been used as an analogue for assessing other anthraquinone dyes. canada.ca
Biomarkers: The use of biochemical biomarkers in organisms like zebrafish provides early warning signals of toxicity. unesp.brnih.gov Parameters such as total glutathione, glutathione S-transferase, catalase, and acetylcholinesterase activity can indicate oxidative stress, detoxification efforts, and neurotoxicity. unesp.brnih.gov
The comprehensive assessment of this compound's ecological risk requires integrating data from these various methodologies to understand its potential impact and to inform regulatory measures for its safe management and disposal. nih.gov
Advanced Remediation Technologies for Disperse Red 60 in Wastewater
Adsorption-Based Removal Strategies
Adsorption is a widely used technique for dye removal due to its efficiency, simplicity, and economic feasibility. physchemres.org This process involves the binding of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). procedia-esem.eu The lower solubility of disperse dyes like Disperse Red 60 makes them particularly suitable for removal through adsorption-based methods. nih.gov
Natural coagulants derived from plant-based materials are gaining attention as cost-effective and environmentally friendly alternatives to synthetic coagulants. researchgate.net The mucilage extracted from the root of Alcea rosea has been investigated as a natural biocoagulant for the removal of this compound from synthetic wastewater. nih.govd-nb.info Studies have shown that under optimal conditions, Alcea rosea root extract can achieve significant removal efficiency. The coagulation process with this natural material effectively removes the dye, which is attributed to its low solubility and high affinity for suspended particles. nih.gov
Research has identified the optimal parameters for maximizing dye removal. A study achieved an 86% removal efficiency for this compound. nih.gov The optimal conditions for this process were determined to be a pH of 11, a coagulant concentration of 200 mg/L, and an initial dye concentration of 40 mg/L. nih.gov The process also benefited from specific mixing speeds and times, followed by a 60-minute settling period at a temperature of 60°C. nih.gov
Table 1: Optimal Conditions for this compound Removal using Alcea rosea Root Extract
| Parameter | Optimal Value | Removal Efficiency (%) | Reference |
|---|---|---|---|
| pH | 11 | 86 | nih.gov |
| Coagulant Concentration | 200 mg/L | 86 | nih.gov |
| Initial Dye Concentration | 40 mg/L | 86 | nih.gov |
Nanocomposite materials, with their high surface area and reactivity, offer an innovative and effective approach for the removal of dyes from aqueous solutions. These materials can be engineered to have a high affinity for specific pollutants like this compound. nih.gov
Organo-metal oxide nanocomposites have demonstrated significant potential for the elimination of this compound. researchgate.net These materials combine the properties of organic polymers and metal oxides to create highly effective adsorbents. researchgate.netresearchgate.net One such example involves a novel quaternary organo-metal oxide nanocomposite prepared by impregnating a chitosan (B1678972) derivative (chitosan-4-chloroacetophenone) with metal oxides like CeO₂–CuO–Fe₂O₃ (CF) and CeO₂–CuO–Al₂O₃ (CA). researchgate.net
These nanocomposites have been shown to be efficient adsorbents for this compound, with a maximum adsorption capacity of 100 mg/g observed for both CF and CA composites under optimal pH conditions. researchgate.net The adsorption process is primarily physical, driven by Van der Waals forces, which trap the dye molecules on the adsorbent's surface. researchgate.net
Chitosan, a natural and biodegradable polymer, is an excellent base material for developing adsorbents due to its cost-effectiveness and high potential for chemical modification. asau.ru Chitosan-based nanocomposites have been extensively studied for dye removal applications. nih.govasau.ru
For the removal of this compound, chitosan has been modified and combined with other materials to enhance its adsorption capacity. researchgate.netresearchgate.net For instance, chitosan modified by a Schiff base to form a chitosan-4-chloroacetophenone derivative, and then integrated with metal oxides, creates a powerful adsorbent. researchgate.net These modifications result in nanocomposites with a high affinity for this compound, achieving removal efficiencies up to 97.6% under optimized conditions. The effectiveness of these chitosan-based adsorbents is often pH-dependent. Another study looked into immobilizing fungal biomass (Lentinus concinnus) with carboxymethyl cellulose (B213188) (CMC), achieving a maximum adsorption capacity of 92.6 mg/g for this compound. researchgate.net
Table 2: Performance of Nanocomposite Adsorbents for this compound Removal
| Adsorbent Type | Specific Adsorbent | Maximum Adsorption Capacity (qₘ) | Removal Efficiency (%) | Optimal pH | Reference |
|---|---|---|---|---|---|
| Organo-metal Oxide | Chitosan-4-chloroacetophenone/CeO₂–CuO–Fe₂O₃ (CF) | 100 mg/g | 97.6 | 2 | researchgate.net |
| Organo-metal Oxide | Chitosan-4-chloroacetophenone/CeO₂–CuO–Al₂O₃ (CA) | 100 mg/g | - | 4 | researchgate.net |
The efficiency of the adsorption process is heavily influenced by several operational parameters, including the pH of the solution, temperature, adsorbent dosage, and contact time. researchgate.netnih.gov Optimizing these factors is critical to maximizing dye removal. physchemres.orgnih.gov
pH: The pH of the wastewater is a crucial factor as it affects the surface charge of the adsorbent and the ionization of the dye molecule. nih.govijcce.ac.ir For this compound, studies have shown varied optimal pH values depending on the adsorbent used. For instance, with Alcea rosea coagulant, the maximum removal was achieved at a highly alkaline pH of 11. nih.gov In contrast, for nanocomposite adsorbents like CF, the optimal pH was found to be a highly acidic pH of 2. researchgate.net
Temperature: Temperature can influence the adsorption process by affecting the solubility of the dye and the kinetics of the adsorption. nih.govijcce.ac.ir The adsorption of this compound onto certain nanocomposites has been identified as an exothermic process, while on PTT polymer it was found to be endothermic. researchgate.netijcce.ac.ir
Adsorbent Dosage: The amount of adsorbent used is a key parameter that determines the number of available active sites for dye binding. procedia-esem.eunih.gov An increase in adsorbent dosage generally leads to higher removal efficiency up to a certain point, beyond which the effect may plateau. procedia-esem.eu
Contact Time: Sufficient contact time is necessary to ensure that the adsorption process reaches equilibrium. procedia-esem.eu For the removal of this compound using PTT polymer, the optimized contact time was found to be 120 minutes. ijcce.ac.ir Adsorption kinetics studies, such as pseudo-first-order and pseudo-second-order models, are often used to describe the rate of dye uptake. researchgate.netijcce.ac.ir
Nanocomposite Adsorbents
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to mineralize complex organic pollutants into simpler, less harmful substances. kuleuven.bemdpi.com These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents. kuleuven.beijcce.ac.ir AOPs can be an effective technology for the degradation of persistent dyes like this compound. researchgate.net
One study employed a ZnO/UV/H₂O₂ based AOP for the degradation of this compound in an aqueous medium. researchgate.net The research focused on optimizing process variables to maximize dye degradation. The results were highly promising, achieving a 97% degradation of the dye under optimal conditions. These conditions were identified as a 60-minute irradiation time, a pH of 9.0, a ZnO concentration of 0.6 g/L, and an H₂O₂ dose of 0.9 mL/L. researchgate.net This study demonstrates that AOPs can not only decolorize the wastewater but also significantly reduce its chemical oxygen demand (COD) and biochemical oxygen demand (BOD), indicating substantial mineralization of the dye. researchgate.net
Table 3: Optimized Conditions for this compound Degradation by ZnO/UV/H₂O₂ AOP
| Parameter | Optimal Value | Degradation Efficiency (%) | Reference |
|---|---|---|---|
| Irradiation Time | 60 min | 97 | researchgate.net |
| pH | 9.0 | 97 | researchgate.net |
| ZnO Concentration | 0.6 g/L | 97 | researchgate.net |
Photocatalytic Degradation
Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, and a source of light to generate hydroxyl radicals. This technology has shown significant promise for the degradation of this compound.
The combination of zinc oxide (ZnO) as a photocatalyst, ultraviolet (UV) radiation, and hydrogen peroxide (H₂O₂) creates a potent system for the degradation of this compound. In one study, this system achieved a maximum degradation of 97% under optimized conditions. researchgate.net The key parameters influencing the efficiency of this process include the concentration of the catalyst, reaction time, pH, initial dye concentration, and the dose of H₂O₂. researchgate.net Optimal conditions were identified as a 60-minute irradiation time, 0.6 g/L of ZnO, 0.9 mL/L of H₂O₂, and a pH of 9.0. researchgate.net The treatment also led to a significant reduction in Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) by 79% and 60%, respectively, along with an 85.6% increase in dissolved oxygen. researchgate.net
Table 1: ZnO/UV/H₂O₂ System Efficiency for this compound Degradation
| Parameter | Optimal Value | Degradation Efficiency | Reference |
|---|---|---|---|
| Irradiation Time | 60 min | 97% | researchgate.net |
| ZnO Concentration | 0.6 g/L | 97% | researchgate.net |
| H₂O₂ Dose | 0.9 mL/L | 97% | researchgate.net |
Titanium dioxide (TiO₂) is another widely used photocatalyst known for its high efficiency, chemical stability, and low cost. thaiscience.inforsc.org TiO₂-based photocatalysis has been effectively used for the degradation of various dyes, including those similar in structure to this compound. nih.govijarsct.co.in The efficiency of TiO₂ photocatalysis is influenced by factors such as catalyst concentration, pH, and the intensity of the light source. thaiscience.inforsc.org For instance, in the treatment of a mixture of disperse dyes including this compound, a TiO₂ concentration of 3 g/L at a pH of 7 resulted in 98.50% dye removal and 91.50% COD removal. iwaponline.com Furthermore, a study on carbon and nitrogen co-doped TiO₂ (C,N-TiO₂) showed a 34.77% removal rate of this compound based on total organic carbon (TOC) analysis under visible light irradiation. researchgate.net
Table 2: TiO₂-based Photocatalysis Efficiency for Disperse Dyes
| Catalyst | Dye Mixture | Optimal Conditions | Removal Efficiency | Reference |
|---|---|---|---|---|
| TiO₂ | Reactive and Disperse Dyes | 3 g/L TiO₂, pH 7 | 98.50% (Dye), 91.50% (COD) | iwaponline.com |
Ozonation and Ozonation-UV Hybrid Processes
Ozonation (O₃) and its combination with UV light (O₃/UV) are effective AOPs for the decolorization and degradation of dyes. sciencepublishinggroup.commdpi.com Ozone can react with organic compounds directly or indirectly through the formation of hydroxyl radicals. mdpi.com The O₃/UV process enhances the degradation efficiency by increasing the production of these highly reactive radicals. mdpi.commdpi.com A study on the removal of a similar dye, Azo Red-60, using an O₃/UV hybrid process reported 100% removal efficiency at an initial dye concentration of 100 mg/L, a reaction time of 60 minutes, and a pH of 7.5. researchgate.net The process is noted for its high speed and performance in treating wastewater containing azo dyes. researchgate.net
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. ajol.info The photo-Fenton process enhances this reaction with the use of UV light. ajol.info These methods are effective in degrading a wide range of organic pollutants, including disperse dyes. researchgate.nete-ijep.co.in The efficiency of the Fenton and photo-Fenton processes is highly dependent on pH, with optimal performance typically observed in acidic conditions (around pH 3). ajol.info For the degradation of a reactive azo dye, the photo-Fenton process demonstrated higher removal efficiency than the Fenton process, even at low iron concentrations. ajol.info For instance, with an Fe²⁺ concentration of 2 mg/L, the photo-Fenton process achieved 94.6% decolorization in 60 minutes, compared to 82.1% for the Fenton process. ajol.info
Electrochemical Oxidation
Electrochemical oxidation is another advanced oxidation technique used for the treatment of dye-containing wastewater. nih.gov This method can involve direct oxidation at the anode or indirect oxidation through the generation of oxidizing species like hypochlorite. iwaponline.comtuiasi.ro In a study on the degradation of Disperse Red 3B, a similar disperse dye, electrochemical oxidation achieved a COD removal of over 60% at a voltage of 20 V. iwaponline.com However, the decolorization efficiency for Disperse Red 3B was only about 50% under these conditions, indicating that the effectiveness can vary depending on the specific dye structure. iwaponline.com
Degradation Efficiency and Byproduct Analysis
In the ZnO/UV/H₂O₂ treatment of this compound, analysis of the treated solution confirmed the complete degradation of the dye. researchgate.net Furthermore, toxicity tests, including hemolytic and Ames tests, revealed a significant reduction in cytotoxicity and mutagenicity after treatment. researchgate.net
For ozonation processes, the degradation of azo dyes often leads to the formation of smaller aliphatic compounds, carbon dioxide, and water, without the production of sludge as a byproduct. researchgate.net However, a rapid decrease in pH during ozonation can indicate the production of acidic byproducts. capes.gov.br
Analysis of byproducts from the degradation of other disperse dyes, such as Disperse Red 3B, has shown the deterioration of the azo bond and demethylation as key degradation steps. dntb.gov.ua
Table 3: Summary of Advanced Remediation Technologies for Disperse Dyes
| Technology | Target Dye | Key Findings | Degradation Efficiency | Reference |
|---|---|---|---|---|
| ZnO/UV/H₂O₂ | This compound | Complete degradation, significant reduction in COD, BOD, and toxicity. | 97% | researchgate.net |
| TiO₂-based Photocatalysis | Disperse Dyes (mixture) | High dye and COD removal. | 98.50% | iwaponline.com |
| Ozonation/UV | Azo Red-60 | Complete removal at optimal conditions. | 100% | researchgate.net |
| Photo-Fenton | Reactive Azo Dye | Higher efficiency than Fenton process. | 94.6% | ajol.info |
Biodegradation and Biotransformation Pathways
Biological treatment methods offer an eco-friendly and cost-effective alternative to chemical and physical processes for treating dye wastewater. scielo.org.mx These methods utilize the metabolic capabilities of microorganisms, such as fungi and bacteria, to break down and transform complex dye molecules like this compound.
Bacterial degradation of azo dyes, a major class of synthetic colorants, is initiated by the reductive cleavage of the azo bond (-N=N-). frontiersin.org This crucial first step is catalyzed by enzymes known as azoreductases, which are produced by various bacteria. frontiersin.orgijcmas.com Azoreductases are typically flavoproteins that transfer electrons from electron donors like NADH to the azo bonds, breaking them and forming colorless aromatic amines. frontiersin.org This process is often more efficient under anaerobic (oxygen-deficient) conditions, as oxygen can compete with the azo dye as an electron acceptor. ijcmas.com The resulting aromatic amines can then be further mineralized into simpler compounds like carbon dioxide and water, often under subsequent aerobic conditions. ijcmas.commdpi.com While this compound is an anthraquinone (B42736) dye, not an azo dye, many microbial systems used for dye degradation possess a range of reductive and oxidative enzymes capable of breaking down various dye structures. frontiersin.orgmdpi.com
White-rot fungi are particularly effective in degrading a wide range of recalcitrant organic pollutants, including synthetic dyes. rroij.com Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes such as laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). mdpi.comrroij.com These enzymes are part of the fungi's natural system for degrading lignin in wood, and they can also oxidize the complex aromatic structures of dyes. researchgate.net
Several studies have demonstrated the potential of fungi for treating this compound. The white-rot fungus Coriolus versicolor was found to decolorize a disperse red dye with an efficiency of 61% over seven days. pu.edu.pk The fungus Lentinus concinnus has also been used for the removal of this compound through biosorption. researchgate.net In another study, a consortium featuring the fungus Aspergillus sp. XJ-2 successfully decolorized Disperse Red 3B, with lignin peroxidase and manganese peroxidase activities being key contributors to the degradation process. rsc.org
Understanding the degradation pathway and identifying the resulting biotransformation products is essential to confirm the complete detoxification of the wastewater. Analysis of the treated effluent provides insight into the mechanisms of degradation.
In a study on the degradation of Disperse Red 3B by a fungal-algal consortium, Gas Chromatography-Mass Spectrometry (GC-MS) was used to identify the intermediate products. rsc.org The analysis revealed that the complex anthraquinone structure of the dye was broken down into several smaller, less toxic molecules. rsc.org The proposed degradation pathway suggests that the dye molecule is first cleaved to form compounds such as diisobutyl phthalate (B1215562) and guaiacol. rsc.org These intermediates are then further broken down into simpler substances like o-xylene, acetone (B3395972), and 4-hydroxy-2-butanone (B42824) before eventual mineralization. rsc.org
Table 2: Identified Biotransformation Products of Disperse Red 3B Degradation
| Initial Compound | Identified Intermediates | Final Products (Proposed) | Analytical Method | Source |
| Disperse Red 3B | Diisobutyl phthalate, Guaiacol, o-Xylene, Acetone, 4-hydroxy-2-butanone, Ammonia (NH₃) | CO₂, H₂O | GC-MS | rsc.org |
Membrane Separation Technologies
Membrane separation technologies, such as ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), represent effective physical methods for removing dyes from wastewater. rsc.orgdeswater.com These processes work by using a semi-permeable membrane to separate the dye molecules from the water.
Ultrafiltration membranes have shown high efficiency in separating insoluble or high molecular weight dyes like disperse dyes. upc.edu A study using polyvinylidene fluoride (B91410) (PVDF) ultrafiltration membranes to treat synthetic textile effluents containing disperse dyes reported up to 96% dye removal and a 90% decrease in COD. upc.edu Nanofiltration is another highly effective technique, with studies showing it can remove over 99% of various dyes, including disperse red, and in some cases, achieve nearly 100% COD removal. bioline.org.brscispace.com While highly effective, a primary challenge for high-pressure membrane processes like NF and RO is membrane fouling, where accumulated particles on the membrane surface reduce the permeate flux and increase operational costs. upc.edursc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Dye Removal
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the relationship between the chemical structures of compounds and their biological or chemical activities. In the context of wastewater treatment, QSAR models are developed to predict the removability of pollutants, such as dyes, based on their molecular properties. frontiersin.orgdoaj.org This approach can forecast the effectiveness of a given treatment process for a specific dye, saving significant time and resources that would otherwise be spent on experimental trial and error. frontiersin.org
For the removal of textile dyes, QSAR models correlate the dye removal efficiency with various molecular descriptors calculated from the dye's structure. These descriptors can include geometric, physicochemical, electronic, and quantum chemical parameters. frontiersin.orgfrontiersin.org By establishing a statistically significant model, it becomes possible to predict the removal efficiency of new or untested dyes and to gain insight into the underlying mechanisms of the remediation technology. doaj.org
Detailed Research Findings
A notable study by Zhang et al. (2023) developed a QSAR model for the removal of various dyes, including the anthraquinone dye this compound, using aluminum chloride (AlCl₃) as a coagulant under alkaline conditions. frontiersin.org The research established a robust model for predicting the color removal rate (R) based on a set of calculated molecular descriptors. frontiersin.org
The study utilized a multiple linear regression (MLR) method to build the model, which was validated through internal and external validation, statistical tests, and Y-randomization to ensure its stability, accuracy, and predictive power. frontiersin.orgrsc.org The optimal QSAR model was developed for dye removal under alkaline conditions (pH 10), where the aluminum hydroxide (B78521) colloid formed is positively charged, facilitating effective electrostatic interaction with anionic dyes. frontiersin.org
The final QSAR equation established in the study is:
Rₚᵣₑ = -0.503 + 0.001 * SAA + 0.700 * q(C⁻)ₓ - 0.003 * ESPₘₐₓ - 3.932E-5 * E₈₃ₗᵧₚ frontiersin.org
Where:
Rₚᵣₑ is the predicted color removal rate.
SAA is the approximate surface area of the dye molecule.
q(C⁻)ₓ is the charge of the most negative carbon atom.
ESPₘₐₓ is the maximum electrostatic potential on the molecular surface.
E₈₃ₗᵧₚ is the total energy of the molecule calculated by the B3LYP density functional theory method. frontiersin.org
This model indicates that the removal efficiency is positively correlated with the surface area and the negative charge on carbon atoms, and negatively correlated with the maximum electrostatic potential and the total energy of the molecule. frontiersin.org
This compound was used as part of the external validation set to test the predictive capability of the developed QSAR model. The comparison between the experimental removal rate (Rₑₓₚ) and the model-predicted removal rate (Rₚᵣₑ) for this compound is detailed in the table below.
Table 1: Comparison of Experimental and Predicted Removal Efficiency for this compound
| Compound | Experimental Rate (Rₑₓₚ) | Predicted Rate (Rₚᵣₑ) | Difference |
|---|---|---|---|
| This compound | 0.4717 | 0.2407 | -0.2310 |
Data sourced from Zhang et al. (2023). frontiersin.orgrsc.org
The key molecular descriptors identified in the QSAR model provide insight into the coagulation mechanism. The significance of each descriptor is outlined in the following table. While the precise values for this compound were part of the study's supplementary data and are not publicly available, their roles are explained.
Table 2: Key Molecular Descriptors in the QSAR Model for Dye Removal
| Molecular Descriptor | Symbol | Role in the Model | Significance in Dye Removal |
|---|---|---|---|
| Approximate Surface Area | SAA | Positive Coefficient | A larger molecular surface area increases the probability of contact and interaction with the coagulant. frontiersin.org |
| Charge of the Most Negative Carbon Atom | q(C⁻)ₓ | Positive Coefficient | A higher negative charge on a carbon atom enhances electrostatic attraction with the positively charged aluminum hydroxide colloid. frontiersin.org |
| Maximum Electrostatic Potential | ESPₘₐₓ | Negative Coefficient | ESP reflects the sites for electrostatic interactions. A lower maximum potential can be favorable for certain interaction mechanisms in the coagulation process. frontiersin.org |
The study concluded that the primary mechanisms for dye removal by AlCl₃ coagulation under alkaline conditions are electrostatic forces and hydrogen bonding, with molecular size and charge distribution being the critical internal factors of the dye molecule that influence its removal. frontiersin.org
Analytical Methodologies for Disperse Red 60
Spectrophotometric Techniques
Spectrophotometry provides rapid and accessible methods for quantifying Disperse Red 60 and evaluating the physical state of its dispersions.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary technique for determining the concentration of this compound in solutions. researchgate.netuobaghdad.edu.iq The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. hkust-gz.edu.cn To quantify the dye, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net The intensity of the absorption band, which is due to π → π* electronic transitions within the dye's chromophore, is used for this purpose. researchgate.net
A key parameter in this analysis is the wavelength of maximum absorbance (λmax), where the compound absorbs light most strongly, providing the highest sensitivity for measurement. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the standard curve. researchgate.net
Table 1: Parameters for UV-Vis Spectrophotometric Analysis of Disperse Dyes
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | The specific wavelength at which the dye exhibits the highest light absorbance. | Ensures maximum sensitivity and accuracy for concentration measurements. For similar red dyes, this is often in the 390 to 550 nm range. researchgate.net |
| Molar Absorptivity (ε) | A measure of how strongly the chemical species absorbs light at a given wavelength. | A constant used in the Beer-Lambert equation (A = εbc) to calculate concentration. |
| Calibration Curve | A graph plotting absorbance versus the concentration of standard solutions. | Used to determine the concentration of an unknown sample based on its measured absorbance. researchgate.net |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Defines the lower boundary of the analytical method's capability. For a similar dye, Disperse Red 1, the LOD in purified water was found to be 2.47 × 10⁻⁶ mol L⁻¹. researchgate.net |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision. | Defines the lower limit for accurate concentration reporting. For Disperse Red 1, the LOQ was 8.22 × 10⁻⁶ mol L⁻¹. researchgate.net |
This table is interactive. Users can sort and filter the data.
Disperse dyes like this compound are sparingly soluble in water and are applied as fine aqueous dispersions. wikipedia.org The stability of this dispersion is critical for achieving uniform dyeing. Turbidity measurement is a valuable technique for evaluating these dispersion properties. researchgate.netkoreascience.kr Since a dispersion contains solid particles, the extinction of light is due to both absorption and scattering. koreascience.kr Therefore, turbidity is measured instead of simple absorbance to account for the light scattering effect of the dye particles. researchgate.net
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for identifying its related byproducts or metabolites.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation, identification, and quantification of individual dye components. researchgate.net Reversed-phase HPLC is particularly well-suited for analyzing hydrophobic molecules like disperse dyes. thermofisher.com In this technique, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. oup.comepa.gov
The separation is based on the differential partitioning of the dye molecules between the stationary and mobile phases. A UV-Vis or diode array detector (DAD) is commonly coupled with the HPLC system to detect and quantify the dye as it elutes from the column. thermofisher.com The method allows for the analysis of dye purity and the detection of intermediates or impurities from the synthesis process. ncsu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govijpras.com This technique is invaluable for the identification of unknown compounds, such as the degradation products or metabolites of this compound in environmental or biological samples. oup.com
After the components are separated by the LC column, they enter the mass spectrometer. The first stage of mass analysis (MS1) isolates the molecular ion (precursor ion) of a specific compound. This precursor ion is then fragmented, and the second stage of mass analysis (MS2) detects these resulting fragment ions (product ions). ijpras.com The resulting mass spectrum and fragmentation pattern serve as a molecular fingerprint that can be used to elucidate the structure of the metabolite, often by comparing it to spectral libraries or known fragmentation pathways. ijpras.comresearchgate.net LC-MS/MS has been successfully used to detect various disperse dyes in environmental water samples at very low concentrations, demonstrating its high sensitivity. oup.comdoi.org
Table 2: Typical Chromatographic Methods for Disperse Dye Analysis
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application for this compound |
|---|---|---|---|---|
| HPLC | Reversed-phase (e.g., C18) oup.com | Gradient of water/methanol or water/acetonitrile oup.comepa.gov | UV-Vis or Diode Array Detector (DAD) thermofisher.com | Purity assessment, quantification in commercial products, and analysis of dye baths. |
| LC-MS/MS | Reversed-phase (e.g., ZORBAX Eclipse XDB-C18) oup.com | Gradient of water/methanol with 0.1% formic acid oup.com | Tandem Mass Spectrometry (e.g., Triple Quadrupole or Ion Trap) ijpras.comresearchgate.net | Identification of degradation products in wastewater and structural elucidation of metabolites in ecotoxicological studies. |
This table is interactive. Users can sort and filter the data.
Advanced Characterization Techniques for Adsorbents and Dyed Fabrics
A variety of advanced analytical techniques are used to characterize the materials that interact with this compound, such as adsorbents used for its removal from wastewater or the textile fibers it is designed to color.
Characterization of adsorbents is crucial for understanding and optimizing the dye removal process. rsc.org These techniques analyze the physical and chemical properties of the adsorbent material before and after it has been exposed to the dye. For fabrics, characterization focuses on quantifying the dye uptake and assessing the quality of the dyeing. researchgate.net
Table 3: Characterization Techniques for Adsorbents and Dyed Fabrics
| Technique | Analytical Purpose | Information Gained |
|---|---|---|
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups on the surface of an adsorbent. nih.gov | Reveals which chemical groups (e.g., hydroxyl, carboxyl) are involved in the binding of this compound to the adsorbent. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and texture of an adsorbent or fabric. nih.gov | Shows changes in the surface structure after dye adsorption and examines the distribution of dye on the fiber surface. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area, pore volume, and pore size of a porous adsorbent. mdpi.com | Determines the key physical properties of an adsorbent that influence its capacity for dye removal. |
| X-ray Diffraction (XRD) | Analyzes the crystalline structure of a material. nih.gov | Identifies the crystalline or amorphous nature of the adsorbent and can detect changes upon interaction with the dye. |
| Colorimetric Analysis (K/S Value) | Measures the color strength of the dye on the fabric. researchgate.net | Quantifies the dye uptake and dyeing efficiency on textile substrates like polyester (B1180765). |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Directly identifies chemical compounds on a surface without sample preparation. nih.gov | Allows for the rapid and positive identification of this compound directly on dyed polyester fibers. nih.gov |
This table is interactive. Users can sort and filter the data.
Fourier-transform Infrared (FTIR) Spectroscopy
Fourier-transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each functional group absorbs infrared radiation at a characteristic wavenumber, creating a unique spectral fingerprint of the molecule.
Table 1: Expected Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Vibration Type |
| 3400–3300 | N–H | Primary Amine | Stretching |
| 3500–3200 | O–H | Phenol (B47542) | Stretching (Broad) |
| 3100–3000 | C–H | Aromatic Ring | Stretching |
| 1675–1660 | C=O | Ketone (Quinone) | Stretching |
| 1600–1450 | C=C | Aromatic Ring | Stretching |
| 1260–1200 | C–O | Aryl Ether | Asymmetric Stretching |
| 1150–1085 | C–N | Aromatic Amine | Stretching |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. As the electron beam scans the surface, it interacts with the sample, producing various signals—primarily secondary electrons—that are collected by a detector to form an image. This method provides detailed information about the morphology, including particle shape, size, and surface texture.
X-ray Photoelectron Spectroscopy (XPS) for Interaction Mechanism
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is unique to each element and is sensitive to the element's chemical environment, allowing for the identification of its oxidation state and bonding partners.
XPS has been instrumental in elucidating the interaction mechanism of this compound, particularly in alkaline dyeing systems where color defects can occur. researchgate.netresearchgate.net Research into dyeing defects, which manifest as random blue patches, has used XPS to investigate the chemical interaction between this compound and borax, a common alkaline buffer. researchgate.netresearchgate.net The study confirmed the formation of new B-N (Boron-Nitrogen) bonds on the surface of dyed samples that exhibited the color defect. researchgate.netresearchgate.net This finding indicates a chemical reaction between the amine group of the dye molecule and the borate (B1201080) ions, leading to the formation of a different chemical species responsible for the unwanted blue color. researchgate.netresearchgate.net XPS analysis provides direct evidence of this interaction mechanism at the molecular level, offering a theoretical basis for controlling and preventing such dyeing defects. researchgate.netresearchgate.net
Dynamic Light Scattering for Particle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. patsnap.comusp.orghoriba.commalvernpanalytical.com The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. usp.org When a laser beam illuminates the particles, the scattered light intensity fluctuates over time due to this motion. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.orghoriba.com By analyzing the rate of these intensity fluctuations using an autocorrelator, the translational diffusion coefficient of the particles can be calculated. horiba.com The hydrodynamic diameter of the particles is then determined using the Stokes-Einstein equation. usp.orghoriba.com
For this compound, which is nearly insoluble in water, its application in dyeing polyester requires it to be milled into a fine, stable aqueous dispersion. The particle size distribution of this dispersion is a critical parameter affecting the dyeing rate, color yield, and levelness of the final product. DLS is the standard technique for characterizing these dispersions. It provides key information such as the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. usp.org Maintaining a consistent and narrow particle size distribution, typically in the submicron range, is essential for achieving high-quality dyeing results. malvernpanalytical.com
Dyeing Mechanisms and Performance Studies of Disperse Red 60
Interaction with Substrate Materials
The adsorption of Disperse Red 60 onto textile fibers is a critical step in the dyeing process, primarily driven by non-covalent interactions.
Van der Waals Forces and Hydrogen Bonding in Adsorption
The primary forces responsible for the attraction and binding of this compound molecules to synthetic fiber surfaces are Van der Waals forces and hydrogen bonding. mdpi.com Disperse dyes, including this compound, are non-ionic and have low water solubility. hermetachem.com During the dyeing process, the hydrophobic parts of the dye molecule are attracted to the hydrophobic polymer chains of synthetic fibers like polyester (B1180765). This interaction is facilitated by weak, short-range Van der Waals forces.
Furthermore, the molecular structure of this compound, which contains hydroxyl (-OH) and amino (-NH2) groups, allows for the formation of hydrogen bonds with suitable functional groups on the fiber surface. mdpi.com For instance, in polyester, the ester groups can act as hydrogen bond acceptors. These interactions, although individually weak, collectively contribute to the strong adsorption and fixation of the dye onto the fiber. Studies have shown that the primary interaction between disperse dyes and cotton fibers is through dispersion forces. researchgate.net The adsorption process is influenced by factors such as pH, temperature, and the presence of other chemicals.
Dyeing of Synthetic Fibers (Polyester, Nylon, Acetate)
This compound is particularly effective for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate (B1210297). hedaichem.comontosight.aihermetachem.comontosight.aidixonchew.co.uk The dyeing mechanism for these fibers involves the diffusion of the finely dispersed dye particles from the dyebath into the amorphous regions of the polymer structure.
High-Temperature Dyeing Processes
Due to the highly crystalline and compact structure of polyester fibers, high temperatures are necessary to achieve effective dye penetration. hermetachem.com High-temperature dyeing, typically conducted between 120°C and 130°C, increases the kinetic energy of the dye molecules and causes the polymer chains of the fiber to become more mobile. hermetachem.comekb.eg This thermal energy opens up the fiber structure, allowing the disperse dye molecules to diffuse from the surface into the fiber's interior. The process is usually carried out under pressure to reach temperatures above the boiling point of water. dixonchew.co.uk The use of a carrier, a chemical swelling agent, can sometimes facilitate dyeing at lower temperatures, although high-temperature methods are generally preferred for achieving deep shades and good fastness properties. dixonchew.co.ukekb.eg
Ultrasonic Dyeing Techniques
Ultrasonic energy has emerged as a promising technique to enhance the dyeing of synthetic fibers with disperse dyes like this compound. ekb.egresearchgate.netekb.eg The application of ultrasound in the dyebath generates cavitation, which is the formation and collapse of microscopic bubbles. This phenomenon produces localized high temperatures and pressures, leading to several beneficial effects. ekb.eg
Ultrasound can break down dye aggregates into smaller particles, increasing the dispersion stability and the rate of dye uptake. researchgate.net It also accelerates the diffusion of the dye into the fiber by disrupting the boundary layer around the fiber and increasing the permeability of the fiber itself. Research has demonstrated that ultrasonic-assisted dyeing can lead to improved color yield, better dye penetration, and reduced dyeing times and temperatures compared to conventional methods. ekb.egresearchgate.net For instance, studies have shown that using ultrasonic waves significantly improved the dye uptake of this compound on polytrimethylene terephthalate (B1205515) (PTT) fibers.
Color Change Mechanisms in Alkaline Dyeing Systems
A notable characteristic of this compound is its tendency to exhibit color changes under certain dyeing conditions, particularly in alkaline environments. This can lead to dyeing defects, such as the appearance of random blue patches on a red fabric. researchgate.netresearchgate.net
Isomeric Conversion of Red and Blue Components
Research has revealed that the color change phenomenon in alkaline dyeing systems is due to the isomeric conversion of this compound. researchgate.netresearchgate.net The dye exists as two tautomeric isomers: a red component (1-amino-2-phenoxy-4-hydroxy-9,10-anthraquinone) and a blue component (1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone). researchgate.netresearchgate.net
In a typical dyeing process, the red isomer is the dominant and desired form. However, under alkaline conditions, an equilibrium can be established between the red and blue isomers. The presence of alkaline agents can promote the conversion to the blue tautomer, leading to the undesirable color change. researchgate.netresearchgate.net Studies have investigated the use of functional additives to control this isomeric conversion by managing the interactions through hydrogen bonding, thereby ensuring the desired bright red color is achieved consistently. researchgate.netresearchgate.net
Role of Functional Additives and Hydrogen Bonding
The dyeing process of this compound can be influenced by the presence of functional additives. For instance, the functional additive LV200, a polymer containing polyester and polyether, can control the interaction between the dye and the additive. researchgate.netresearchgate.net This control is crucial because this compound can exist as two tautomers: a red component (1-amino-2-phenoxy-4-hydroxy-9,10-anthraquinone) and a blue component (1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone). researchgate.netresearchgate.net The co-existence of these two forms is a primary reason for dyeing defects, which appear as random blue patches. researchgate.netresearchgate.net
Hydrogen bonding plays a significant role in the dyeing mechanism. The polar groups of the dye can form hydrogen bonds, and by using functional additives like LV200, the conversion between the red and blue tautomers can be controlled. researchgate.netresearchgate.net This allows for the production of both bright red and purplish-red polyester fabrics, thereby improving the reliability of the dyeing process. researchgate.netresearchgate.net The hydroxyl (-OH) and amino (-NH2) groups of this compound can form hydrogen bonds with carboxyl groups on the surface of nanospheres in certain applications. mdpi.com The interaction between the dye molecules and the substrate occurs through Van der Waals forces and hydrogen bonding. The addition of polar cosolvents like ethanol (B145695) and acetone (B3395972) can significantly enhance the solubility of this compound in supercritical carbon dioxide, an effect attributed to the formation of hydrogen bonds between the cosolvent and dye molecules. kiche.or.kr
Dispersion Stability of this compound
The stability of this compound dispersions is a critical factor in its application. china-dyestuff.com Disperse dyes are finely milled to a particle size of about 0.5 to 1 micron to ensure they can be applied without causing specks or spots. china-dyestuff.comp2infohouse.org Poor dispersion stability, characterized by a wide distribution of particle sizes and the presence of coarse particles, can lead to issues like color spots, uneven dyeing, and lower color yield. china-dyestuff.com
The stability of this compound dispersions can be significantly improved by using dye-polyether derivatives as dispersants. researchgate.netresearchgate.net These derivatives are synthesized by grafting poly(oxyalkylene)-amines onto the this compound molecule. researchgate.netresearchgate.net This modification enhances the stability of the dispersion compared to using polyether monoamines alone. researchgate.netresearchgate.net The improved stability is attributed to the increased aggregation tendency of the dye-polyether derivatives at the air/solution interface and a higher adsorbed amount on the dye particle surface. researchgate.net
The use of these derivatives can also lead to a significant reduction in the chemical oxygen demand of the dyeing effluent, while achieving higher dye exhaustion and maintaining the quality of the dyed fabric. researchgate.nettandfonline.com Various dispersing agents are used to keep the dye particles finely subdivided in aqueous solutions. google.com These can include natural lignosulfonates, synthetic naphthalene (B1677914) sulfonic acid condensation products, and non-ionic dispersants like alkylphenol polyoxyethylene derivatives. china-dyestuff.comgoogle.com The presence of a dispersant is necessary to impart a negative charge to the dye particles, which helps to improve their aqueous solubility and prevent aggregation through electrostatic repulsion. researchgate.net
Fastness Properties
This compound is known for its good fastness properties on synthetic fibers like polyester. marudyes.com
This compound generally exhibits good to excellent light fastness. hermetachem.com It is reported to have a light fastness rating of 7 on a scale of 1 to 8, where 8 is excellent. china-dyestuff.com Other sources indicate a rating of 5-6. researchgate.net The high light fastness of anthraquinone (B42736) dyes like this compound is attributed to an internal hydrogen bond that allows for proton transfer from the hydroxyl group to the adjacent carbonyl group upon exposure to light. sci-hub.ru However, like many disperse dyes, it can be susceptible to fading under UV light, a characteristic that can be mitigated by the use of stabilizers in commercial formulations.
The wash fastness of this compound is generally considered good to excellent. marudyes.com Reports indicate wash fastness ratings of 4-5 on a scale of 1 to 5, where 5 is excellent. researchgate.netchina-dyestuff.com Some sources rate the washing fastness as moderate to good, around 3-4. hermetachem.com The chemical structure of the dye, which lacks water-solubilizing groups, contributes to its good resistance to washing. chemicalbook.com
Data Tables
Fastness Properties of this compound
| Property | Rating | Source(s) |
| Light Fastness | 7 (out of 8) | china-dyestuff.com |
| 5-6 (out of 8) | researchgate.net | |
| Wash Fastness | 4-5 (out of 5) | researchgate.netchina-dyestuff.com |
| 3-4 (out of 5) | hermetachem.com | |
| Rubbing Fastness (Dry) | 4-5 (out of 5) | china-dyestuff.com |
| Rubbing Fastness (Wet) | 4-5 (out of 5) | china-dyestuff.com |
| Sublimation Fastness | 5 (out of 5) | china-dyestuff.com |
Crock Fastness
Crock fastness, or rubbing fastness, refers to the resistance of a colored textile to rubbing off and staining other materials. For this compound, this property is influenced by the extent of dye fixation within the polymer matrix of the fiber.
Research findings indicate that this compound generally exhibits good to excellent crock fastness on polyester fabrics. researchgate.netchina-dyestuff.com The dyeing process for disperse dyes involves the diffusion of individual dye molecules from the dye bath into the amorphous regions of the polyester fibers at high temperatures. chemicalbook.com As the fiber cools, the dye molecules are physically trapped, leading to good fastness properties.
The crock fastness of this compound can be influenced by several factors:
Dyeing Method: High-temperature, high-pressure dyeing methods are most suitable for achieving optimal crock fastness with this compound on polyester. colorfuldyes.com These conditions promote better penetration and diffusion of the dye into the fiber structure.
Fabric Composition: On polyester/cotton blends, the crock fastness can be slightly better on fabrics with a higher polyester content. researchgate.net
Auxiliaries: The use of certain dispersing agents and other chemical auxiliaries during the dyeing process can impact the levelness of the dyeing and, consequently, the crock fastness.
Interactive Table: Crock Fastness Ratings of this compound
| Test Condition | Rating (ISO 105-X12) | Reference |
|---|---|---|
| Dry Rubbing | 4 | epsilonpigments.com |
| Wet Rubbing | 4 | epsilonpigments.com |
| Dry Rubbing | 4-5 | china-dyestuff.comtiankunchemical.com |
Note: Fastness is rated on a scale of 1 to 5, where 5 represents excellent fastness.
Sublimation Fastness
Sublimation fastness is a measure of a dye's resistance to migrating from the fabric to the surface when subjected to heat, such as during ironing or storage. This is a particularly important property for disperse dyes, as they are applied at high temperatures.
This compound is generally considered to have moderate to good sublimation fastness, although some sources describe it as slightly poor. colorfuldyes.comunilongmaterial.comenochdye.com The molecular weight and structure of the dye play a significant role in its sublimation resistance. chemicalbook.com Dyes with higher molecular weights tend to have better sublimation fastness.
The sublimation fastness of this compound is a critical consideration for post-dyeing processes and end-use applications. For instance, in transfer printing, a process that utilizes the sublimation properties of disperse dyes, controlled sublimation is necessary. colorfuldyes.com However, for apparel and other textiles that will be subjected to heat, high sublimation fastness is desirable to prevent color loss and staining of adjacent materials.
Research indicates that analogs of this compound with certain substitutions in the phenoxy moiety can exhibit improved sublimation resistance due to enhanced molecular stability.
Interactive Table: Sublimation Fastness Ratings of this compound
| Test Condition (ISO 105-P01) | Rating | Reference |
|---|---|---|
| 180°C for 30 seconds | 4 | epsilonpigments.com |
| Not Specified | 5 | china-dyestuff.com |
| Not Specified | 4 | tiankunchemical.commade-in-china.com |
Note: Fastness is rated on a scale of 1 to 5, where 5 represents excellent fastness.
Regulatory Science and Risk Management
International Regulatory Status and Guidelines (e.g., ECHA, EPA)
Disperse Red 60 (C.I. 60756) is subject to various international regulations and guidelines due to its widespread use in the textile industry and the associated environmental and health considerations. Regulatory bodies in Europe, North America, and the Asia-Pacific region have listed the substance on their chemical inventories, indicating its use in commerce and triggering reporting and, in some cases, risk assessment requirements.
In the European Union, this compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. nih.gov Its status as an active registered substance means that manufacturers or importers have submitted a dossier of information on the chemical's properties and uses to the European Chemicals Agency (ECHA). nih.gov Furthermore, under a 2014 EU regulation, preparations based on Colourant C.I. This compound with a content of 50% or more by weight were subject to specific customs tariff suspensions. europa.eu
In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) Inventory, which is managed by the Environmental Protection Agency (EPA). guidechem.com Its presence on this list means it is approved for commerce in the U.S. The EPA also includes this compound in its CompTox Chemicals Dashboard under the identifier DTXSID2025210, consolidating available data on its properties, toxicity, and exposure. wikipedia.orgepa.gov
Other countries have also included this compound in their national chemical inventories. It is listed on the Australian Inventory of Industrial Chemicals (AICIS) and the New Zealand Inventory of Chemicals (NZIoC), where it may be used under an appropriate group standard. nih.govguidechem.com Additionally, it is found on inventories in the Philippines (PICCS), Vietnam, and China (IECSC). guidechem.com
The table below summarizes the international regulatory status of this compound.
| Regulatory Body/Inventory | Jurisdiction | Status/Identifier |
| European Chemicals Agency (ECHA) | European Union | REACH Registered Substance; InfoCard 100.037.659 nih.govwikipedia.org |
| Environmental Protection Agency (EPA) | United States | Listed on TSCA Inventory; CompTox Dashboard DTXSID2025210 guidechem.comepa.gov |
| Australian Industrial Chemicals Introduction Scheme (AICIS) | Australia | Listed on Inventory nih.gov |
| New Zealand Environmental Protection Authority (EPA) | New Zealand | Listed on Inventory (NZIoC); may be used under a group standard nih.govguidechem.com |
| Philippines Inventory of Chemicals and Chemical Substances (PICCS) | Philippines | Listed on Inventory guidechem.com |
| Vietnam National Chemical Inventory | Vietnam | Listed on Inventory guidechem.com |
| Chinese Chemical Inventory of Existing Chemical Substances (IECSC) | China | Listed on Inventory guidechem.com |
Environmental Impact Assessments and Risk Mitigation Strategies
The environmental impact of this compound is a significant concern, primarily due to its release into aquatic ecosystems through textile industry effluents. unesp.br The inefficiency of dyeing processes can lead to a substantial percentage of the dye being lost to wastewater. unesp.br Because of their complex aromatic structure, disperse dyes like this compound are often resistant to degradation and can persist in the environment. researchgate.net
Research has demonstrated the ecotoxicological effects of this compound. Studies on the early life stages of zebrafish (Danio rerio) revealed that exposure to environmentally relevant concentrations of the dye can induce significant biochemical changes. unesp.brnih.gov These alterations affect non-enzymatic antioxidants, oxidative stress markers, neurotransmission, and energy metabolism, highlighting the potential for adverse effects on aquatic organisms even at low levels of contamination. unesp.brnih.gov The presence of such dyes in water bodies can also reduce light penetration, which disrupts photosynthesis and impacts the entire aquatic food chain. researchgate.net
To mitigate these risks, various wastewater treatment and remediation strategies are being developed and implemented. These strategies focus on removing the dye from industrial effluents before they are discharged.
Coagulation: This method uses coagulants to destabilize dye particles, causing them to aggregate for easier removal. Research has explored the use of natural, eco-friendly coagulants. For instance, mucilage extracted from the root of Alcea rosea has been shown to be effective in removing this compound from synthetic wastewater, achieving a removal efficiency of 86% under optimal conditions. nih.gov
Biodegradation: This approach utilizes microorganisms to break down the dye molecules. Studies have shown that a consortium of rhizosphere bacteria, including species from the genera Pseudomonas, Lysinibacillus, and Citrobacter, can effectively decolorize Disperse Red. hspublishing.org A sequential anaerobic-aerobic treatment process has proven particularly effective, with anaerobic conditions breaking the dye's azo bonds and subsequent aerobic conditions mineralizing the resulting aromatic amines. jofamericanscience.org This dual-chamber system has achieved decolorization rates as high as 98.47%. hspublishing.orgjofamericanscience.org
The following table details findings from studies on risk mitigation strategies.
| Mitigation Strategy | Method/Agent | Key Findings | Reported Efficiency |
| Natural Coagulation | Alcea rosea root mucilage | Effective in removing this compound from synthetic wastewater. nih.gov | 86% removal nih.gov |
| Biodegradation | Rhizosphere Bacterial Consortium (Pseudomonas, Lysinibacillus, Citrobacter) | A sequential anaerobic-aerobic process significantly enhances degradation. jofamericanscience.org | Up to 98.47% decolorization hspublishing.orgjofamericanscience.org |
Sustainable Practices and Eco-friendly Dye Development
In response to the environmental challenges posed by synthetic dyes like this compound, the textile industry is increasingly exploring sustainable practices and the development of eco-friendly alternatives. A primary focus of this shift is the expanded use of natural dyes derived from renewable resources. nih.gov
Natural dyes can be sourced from various plant parts (such as roots, leaves, and bark), as well as from minerals and microorganisms. nih.govamazonaws.com These dyes are generally considered more environmentally friendly due to their biodegradability. journal-aquaticscience.com Significant research is underway to improve the efficiency of natural dye production and application. This includes exploring novel sources, such as using agricultural waste products like pomegranate peels and onion skins, which promotes a circular economy. amazonaws.com
Advancements in extraction and dyeing technologies are also crucial for making natural dyes a viable alternative to their synthetic counterparts.
Modern Extraction Techniques: Methods such as ultrasound-assisted and microwave-assisted extraction are being employed to increase dye yields from natural sources while reducing energy and water consumption. nih.govamazonaws.com
Eco-friendly Mordants: Mordants are necessary to fix dyes to fabric. Research is focused on replacing traditional heavy metal mordants with bio-mordants derived from tannin-rich plants. amazonaws.com
Innovative Dyeing Processes: New technologies like supercritical carbon dioxide coloration, plasma treatment, and the application of nanotechnology are being investigated to enhance the uptake and fastness of natural dyes on various textiles, including synthetic fibers. nih.gov
Challenges in Environmental Persistence and Toxicity
Despite mitigation efforts, this compound presents significant environmental challenges due to its inherent chemical properties. As an anthraquinone-based dye, it possesses a stable and complex aromatic structure that makes it recalcitrant to natural degradation processes. researchgate.net This high persistence means that once released into the environment, it can remain for long periods, leading to long-term contamination of water and sediment. unesp.br Its insolubility in water further complicates its behavior in aquatic systems. wikipedia.org
The toxicity of this compound is another major challenge. As established in ecotoxicological studies, the dye can cause a range of sublethal effects in aquatic organisms. nih.gov Research on zebrafish embryos has shown that exposure leads to oxidative stress and neurotoxicity. unesp.br Such biochemical disruptions can have cascading effects on the health and survival of fish populations and other aquatic life. nih.gov
A further complication is that the degradation of dyes does not always result in detoxification. In some cases, the breakdown products of dyes can be as toxic, or even more toxic, than the parent compound. researchgate.net The complete mineralization of complex dyes into harmless substances like carbon dioxide and water is difficult to achieve in conventional wastewater treatment plants, which are often not equipped to handle these persistent pollutants. unesp.br Therefore, the discharge of effluents containing this compound poses a continued risk, necessitating advanced treatment technologies and a shift towards inherently less harmful, biodegradable colorants.
Q & A
Q. What are the standard analytical techniques for quantifying Disperse Red 60 in synthetic or environmental matrices?
To quantify this compound, researchers commonly employ high-performance liquid chromatography (HPLC) with UV-Vis detection, calibrated against pure standards. For environmental samples, solid-phase extraction (SPE) coupled with HPLC is recommended to isolate the compound from complex matrices. Validation should include recovery tests and limits of detection (LOD) to ensure accuracy .
Q. How can researchers assess the skin sensitization potential of this compound in preclinical studies?
Utilize in vivo models (e.g., murine local lymph node assay) or in vitro alternatives like the human cell line activation test (h-CLAT) to evaluate skin sensitization. Dose-response studies should align with OECD guidelines, with positive controls (e.g., dinitrochlorobenzene) to validate assay sensitivity. Cross-reference results with structural analogs to identify reactive moieties (e.g., anthraquinone backbone) .
Q. What experimental protocols are recommended for determining the photostability of this compound?
Conduct accelerated light-exposure tests using xenon-arc lamps simulating solar irradiation. Monitor degradation via UV-Vis spectroscopy and HPLC to identify breakdown products. Control temperature and humidity to isolate photolytic effects. Compare results with dark-stored samples to confirm light-induced instability .
Advanced Research Questions
Q. How can conflicting data on the thermal degradation pathways of this compound be resolved?
Conflicting thermal degradation profiles may arise from variations in heating rates or atmospheric conditions (e.g., oxidative vs. inert). Employ thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) to track real-time mass loss and gaseous byproducts. Statistical tools like principal component analysis (PCA) can identify key variables contributing to discrepancies. Replicate experiments under controlled conditions (e.g., ISO 11358) to standardize protocols .
Q. What methodologies are suitable for investigating the ecotoxicological impact of this compound on aquatic ecosystems?
Design microcosm or mesocosm studies to simulate environmental exposure. Use model organisms (e.g., Daphnia magna for acute toxicity, algal species for chronic effects) and measure endpoints like LC50/EC50. Complement with QSAR modeling to predict bioaccumulation and persistence. Address data gaps (e.g., soil mobility) using OECD 106 adsorption-desorption assays .
Q. How can computational chemistry elucidate the intermolecular interactions of this compound in textile dyeing processes?
Apply density functional theory (DFT) to model the compound’s electronic structure and binding affinity with polyester fibers. Validate predictions via molecular dynamics simulations of dye-fiber interactions under varying pH and temperature. Compare simulated adsorption isotherms with experimental data (e.g., Langmuir/Freundlich models) to refine computational parameters .
Q. What strategies address contradictions in reported acute toxicity (LD50) values for this compound?
Discrepancies may stem from differences in animal models (e.g., rat vs. mouse) or administration routes (oral vs. dermal). Conduct meta-analyses of existing data using weighted means and heterogeneity tests (e.g., I² statistic). Perform standardized OECD 423 acute oral toxicity studies with rigorous controls (e.g., vehicle, fasting state) to generate comparable data .
Methodological Considerations
- Data Analysis : Use ANOVA or mixed-effects models to account for variability in experimental replicates. For non-linear relationships (e.g., degradation kinetics), apply Hill equation or Weibull fitting .
- Safety Protocols : Adopt NIOSH-approved PPE (gloves, respirators) during handling to mitigate skin sensitization risks. Store this compound at 10–25°C in airtight containers, segregated from oxidizers .
- Ethical Compliance : For ecotoxicity studies, adhere to institutional animal care guidelines and minimize sample sizes via 3R principles (Replace, Reduce, Refine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
